Methyl 3-chloropyrazine-2-carboxylate
Overview
Description
Methyl 3-chloropyrazine-2-carboxylate is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . It is known for its utility in organic synthesis and various scientific research applications. The compound is characterized by a pyrazine ring substituted with a chlorine atom and a carboxylate ester group.
Mechanism of Action
Target of Action
Methyl 3-chloropyrazine-2-carboxylate is a chemical compound that has been studied for its potential antimycobacterial properties . The primary target of this compound is the enzyme PanD , a crucial component of the CoA biosynthetic pathway essential in Mycobacterium tuberculosis (Mtb) .
Mode of Action
The compound interacts with its target, PanD, by inducing targeted protein degradation . This interaction disrupts the normal function of the CoA biosynthetic pathway within the Mtb . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The affected biochemical pathway is the CoA biosynthetic pathway in Mtb . The disruption of this pathway by this compound leads to a decrease in the bacterium’s ability to replicate, thus exhibiting its antimycobacterial activity . The downstream effects of this disruption are still being studied.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the CoA biosynthetic pathway in Mtb . This disruption leads to a decrease in the bacterium’s ability to replicate, thus exhibiting its antimycobacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloropyrazine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid . The reaction typically proceeds under reflux conditions to yield the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Ester hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate the hydrolysis reaction.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Substituted pyrazine derivatives.
Ester hydrolysis: 3-chloropyrazine-2-carboxylic acid.
Oxidation and reduction: Various oxidized or reduced pyrazine derivatives depending on the specific reaction conditions.
Scientific Research Applications
Methyl 3-chloropyrazine-2-carboxylate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: The compound is employed in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: This compound has additional amino groups, which may confer different reactivity and biological activity.
3-chloropyrazine-2-carboxylic acid: The acid form of the ester, which can be used as a precursor in various synthetic routes
Uniqueness
The presence of both a chlorine atom and an ester group allows for diverse chemical transformations and functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-chloropyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXOFWYPCZOGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364061 | |
Record name | Methyl 3-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27825-21-4 | |
Record name | 2-Pyrazinecarboxylic acid, 3-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27825-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-Chloropyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.